molecular formula C11H22S2 B12545828 1,3-Dithiolane, 2-heptyl-2-methyl- CAS No. 147777-28-4

1,3-Dithiolane, 2-heptyl-2-methyl-

Cat. No.: B12545828
CAS No.: 147777-28-4
M. Wt: 218.4 g/mol
InChI Key: VTRIENSAJQYGFJ-UHFFFAOYSA-N
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Description

1,3-Dithiolane, 2-heptyl-2-methyl- is an organic compound belonging to the class of 1,3-dithiolanes These compounds are characterized by a five-membered ring containing two sulfur atoms at positions 1 and 3 The specific compound, 2-heptyl-2-methyl-1,3-dithiolane, has a heptyl group and a methyl group attached to the second carbon of the dithiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dithiolanes are typically synthesized through the condensation of carbonyl compounds with 1,2-ethanedithiol or 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst . For 2-heptyl-2-methyl-1,3-dithiolane, the synthesis involves the reaction of a suitable carbonyl compound with 2-heptyl-2-methyl-1,3-dithiolane under controlled conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of 1,3-dithiolanes often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1,3-Dithiolanes, including 2-heptyl-2-methyl-1,3-dithiolane, undergo various chemical reactions such as:

    Oxidation: These compounds can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithiolane ring to a thiol or disulfide.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atoms.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and disulfides.

    Substitution: Various substituted dithiolanes depending on the nucleophile used.

Scientific Research Applications

1,3-Dithiolanes, including 2-heptyl-2-methyl-1,3-dithiolane, have several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-dithiolanes involves the interaction of the sulfur atoms with various molecular targets. The sulfur atoms can form strong bonds with metal ions and other electrophilic centers, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

1,3-Dithiolanes are similar to 1,3-dithianes, which also contain a five-membered ring with two sulfur atoms but differ in the position of the sulfur atoms. Compared to 1,3-dithianes, 1,3-dithiolanes are generally more reactive due to the presence of the sulfur atoms at adjacent positions, which can lead to increased ring strain and reactivity .

List of Similar Compounds

Properties

CAS No.

147777-28-4

Molecular Formula

C11H22S2

Molecular Weight

218.4 g/mol

IUPAC Name

2-heptyl-2-methyl-1,3-dithiolane

InChI

InChI=1S/C11H22S2/c1-3-4-5-6-7-8-11(2)12-9-10-13-11/h3-10H2,1-2H3

InChI Key

VTRIENSAJQYGFJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1(SCCS1)C

Origin of Product

United States

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